molecular formula C7H7Br2NO B015425 3-(Bromoacetyl)pyridine hydrobromide CAS No. 17694-68-7

3-(Bromoacetyl)pyridine hydrobromide

Cat. No.: B015425
CAS No.: 17694-68-7
M. Wt: 280.94 g/mol
InChI Key: WDTSYONULAZKIE-UHFFFAOYSA-N
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Description

3-(Bromoacetyl)pyridine hydrobromide: is an organic compound with the chemical formula C₇H₆BrNO·HBr. It is a derivative of pyridine, characterized by the presence of a bromoacetyl group attached to the third position of the pyridine ring. This compound is commonly used in organic synthesis and as a reagent in various chemical reactions .

Mechanism of Action

Target of Action

3-(Bromoacetyl)pyridine hydrobromide, also known as 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide, acts as an active-site-directed inhibitor on glucose dehydrogenase from Bacillus megaterium . Glucose dehydrogenase is an enzyme that plays a crucial role in the oxidation of glucose and other sugars.

Mode of Action

The compound interacts with the active site of glucose dehydrogenase, leading to irreversible inactivation of the enzyme .

Result of Action

The primary molecular effect of this compound is the inactivation of glucose dehydrogenase, which can disrupt normal glucose metabolism within the cell . This can lead to a decrease in energy production, potentially affecting cell function and viability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the presence of the coenzyme NAD can protect glucose dehydrogenase from inactivation by the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Bromoacetyl)pyridine hydrobromide typically involves the reaction of pyridine with bromoacetic acid. The process can be summarized as follows :

  • Dissolve pyridine in acetic acid.
  • Add bromine and heat the reaction mixture.
  • After obtaining the product, add hydrochloric acid and acetic anhydride to react further.
  • Finally, obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Bromoacetyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

  • Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles.
  • Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions:

  • Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
  • Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, can be used for oxidation reactions.
  • Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, can be used for reduction reactions.

Major Products Formed:

Scientific Research Applications

3-(Bromoacetyl)pyridine hydrobromide has several applications in scientific research, including:

Comparison with Similar Compounds

  • 2-Bromo-1-(3-pyridyl)ethanone hydrobromide
  • 3-(Bromoacetyl)coumarin
  • 2-Bromo-4’-(trifluoromethyl)acetophenone
  • 2-Acetyl-6-bromopyridine

Comparison: 3-(Bromoacetyl)pyridine hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in enzyme inhibition and as a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-bromo-1-pyridin-3-ylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrNO.BrH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTSYONULAZKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6221-12-1 (Parent)
Record name 3-(Bromoacetyl)pyridinium bromide
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DSSTOX Substance ID

DTXSID70170224
Record name 3-(Bromoacetyl)pyridinium bromide
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Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17694-68-7
Record name Ethanone, 2-bromo-1-(3-pyridinyl)-, hydrobromide (1:1)
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Record name 3-(Bromoacetyl)pyridinium bromide
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Record name 3-(Bromoacetyl)pyridinium bromide
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Record name 3-(bromoacetyl)pyridinium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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